molecular formula C11H10O2 B12098640 5,7-Dimethylcoumarin CAS No. 14002-99-4

5,7-Dimethylcoumarin

Cat. No.: B12098640
CAS No.: 14002-99-4
M. Wt: 174.20 g/mol
InChI Key: LSVVSAUXNLDZOX-UHFFFAOYSA-N
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Description

5,7-Dimethylcoumarin is a derivative of coumarin, a naturally occurring compound found in many plants Coumarins are known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dimethylcoumarin typically involves the Pechmann condensation reaction. This reaction uses phenols and β-ketoesters in the presence of acid catalysts. For this compound, the starting materials are 3,5-dimethylphenol and ethyl acetoacetate. The reaction is carried out under acidic conditions, often using sulfuric acid or hydrochloric acid as the catalyst, at elevated temperatures.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 5,7-Dimethylcoumarin undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it to dihydrocoumarins.

    Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions on the coumarin ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride as a catalyst.

Major Products:

Scientific Research Applications

5,7-Dimethylcoumarin has found applications in various scientific research areas:

Mechanism of Action

The biological effects of 5,7-Dimethylcoumarin are mediated through various molecular targets and pathways. It can interact with enzymes such as cytochrome P450, leading to the formation of reactive metabolites. These metabolites can induce apoptosis in cancer cells by activating caspase pathways. Additionally, this compound can inhibit the activity of monoamine oxidase, which is involved in the degradation of neurotransmitters, thereby exhibiting potential antidepressant effects .

Comparison with Similar Compounds

  • 4,7-Dimethylcoumarin
  • 6,7-Dimethylcoumarin
  • 5,7-Dihydroxycoumarin
  • 4,7-Dihydroxycoumarin

Comparison: 5,7-Dimethylcoumarin is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. For instance, 4,7-Dimethylcoumarin has different electronic properties due to the position of the methyl groups, leading to variations in its reactivity and applications. Similarly, hydroxy-substituted coumarins like 5,7-Dihydroxycoumarin exhibit different solubility and biological activities compared to this compound .

Properties

IUPAC Name

5,7-dimethylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c1-7-5-8(2)9-3-4-11(12)13-10(9)6-7/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSVVSAUXNLDZOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC(=O)OC2=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50161216
Record name 2H-1-Benzopyran-2-one, 5,7-dimethyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50161216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14002-99-4
Record name 5,7-Dimethylcoumarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014002994
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,7-Dimethylcoumarin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28554
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2H-1-Benzopyran-2-one, 5,7-dimethyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50161216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,7-DIMETHYLCOUMARIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/II2R3NWK87
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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